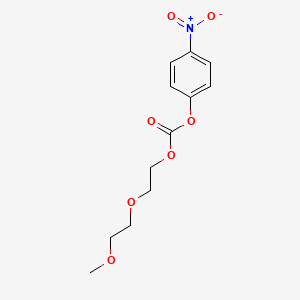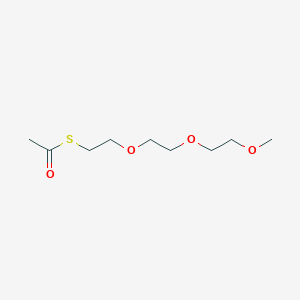
MPI_5a
Overview
Description
MPI_5a is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is a predominantly cytoplasmic enzyme that targets α-tubulin, cortactin, and heat shock protein 90, among other substrates. This compound has an inhibitory concentration (IC50) of 36 nanomolar in tumor cell models and inhibits the acetylation of tubulin in cells with an IC50 value of 210 nanomolar .
Scientific Research Applications
MPI_5a has several scientific research applications, including but not limited to:
Chemistry: This compound is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways
Biology: This compound is used to investigate the biological functions of histone deacetylase 6 and its substrates, such as α-tubulin and cortactin
Medicine: This compound has potential therapeutic applications in cancer treatment due to its ability to inhibit histone deacetylase 6 and induce apoptosis in tumor cells
Industry: This compound is used in the development of new histone deacetylase inhibitors for various industrial applications
Mechanism of Action
Target of Action
MPI-5a, also known as MPI_5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.
Mode of Action
MPI-5a interacts with HDAC6 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents HDAC6 from removing acetyl groups from its substrate proteins, leading to an accumulation of acetylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by MPI-5a is the histone acetylation pathway . By inhibiting HDAC6, MPI-5a disrupts the balance of acetylation and deacetylation, a key regulatory mechanism of gene expression. This disruption can affect various downstream cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The bioavailability of MPI-5a would depend on these factors, as well as on its chemical stability and solubility .
Result of Action
The inhibition of HDAC6 by MPI-5a leads to an increase in the acetylation of tubulin and other proteins, disrupting normal cellular functions and leading to cell death . This makes MPI-5a a potential therapeutic agent for diseases characterized by overactive HDAC6, such as certain types of cancer .
Action Environment
The efficacy and stability of MPI-5a, like many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the patient’s overall health status. Specific studies on the environmental influences on mpi-5a’s action are currently lacking .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
MPI-5a plays a significant role in biochemical reactions, particularly in the inhibition of HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell signaling, and protein function .
Cellular Effects
MPI-5a has a profound impact on cellular processes. It inhibits acyl-tubulin accumulation in cells, with an IC50 value of 210 nM . This suggests that MPI-5a can influence cell function by modulating the levels of acyl-tubulin, a protein involved in maintaining cell structure and function .
Molecular Mechanism
At the molecular level, MPI-5a exerts its effects by binding to HDAC6 and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, as HDAC6 is involved in the regulation of these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, MPI-5a has been observed to have a stable effect over time . It continues to inhibit HDAC6 activity and prevent acyl-tubulin accumulation in cells, suggesting that it has a long-term impact on cellular function .
Metabolic Pathways
MPI-5a is involved in the metabolic pathway of HDAC6 . By inhibiting HDAC6, it can potentially affect the metabolic flux and levels of metabolites in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPI_5a involves the reaction of N-Methylpyrrole-2-carboxylic acid with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate. The detailed synthetic route and reaction conditions are as follows:
Step 1: N-Methylpyrrole-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride.
Step 2: The acyl chloride is then reacted with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
MPI_5a primarily undergoes the following types of reactions:
Inhibition of Histone Deacetylase 6: This compound selectively inhibits histone deacetylase 6, leading to the accumulation of acetylated tubulin in cells
Weak Inhibition of Other Histone Deacetylase Isoforms: This compound weakly inhibits other histone deacetylase isoforms, but its primary target is histone deacetylase 6
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Reagents: N-Methylpyrrole-2-carboxylic acid, 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate, thionyl chloride, triethylamine.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.
Major Products Formed
The major product formed from the reactions involving this compound is the acetylated form of tubulin, which accumulates in cells due to the inhibition of histone deacetylase 6 .
Comparison with Similar Compounds
MPI_5a is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Tubastatin A: Another selective inhibitor of histone deacetylase 6 with an IC50 of 15 nanomolar.
Citarinostat (ACY-241): A potent and selective histone deacetylase inhibitor with potential antineoplastic activity.
Tacedinaline (CI994): A selective class I histone deacetylase inhibitor with potential antineoplastic activity.
This compound stands out due to its high selectivity for histone deacetylase 6 and its ability to induce apoptosis in tumor cells .
Properties
IUPAC Name |
N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQAQGDSGCGFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)













